molecular formula C20H19N3O5 B2792323 Benzyl-7-methoxy-2',5'-dioxospiro[2,3-dihydroquinoline-4,4'-imidazolidine]-1-carboxylate CAS No. 940935-51-3

Benzyl-7-methoxy-2',5'-dioxospiro[2,3-dihydroquinoline-4,4'-imidazolidine]-1-carboxylate

Cat. No.: B2792323
CAS No.: 940935-51-3
M. Wt: 381.388
InChI Key: LOYXLECEVZTADB-UHFFFAOYSA-N
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Description

Benzyl-7-methoxy-2',5'-dioxospiro[2,3-dihydroquinoline-4,4'-imidazolidine]-1-carboxylate is a spirocyclic compound featuring a fused dihydroquinoline and imidazolidine core. The structure includes a benzyl-methoxy substituent at position 7 of the dihydroquinoline ring and a carboxylate ester at position 1 of the imidazolidine moiety. This compound shares structural similarities with aldose reductase inhibitors (ARIs) such as fidarestat, which also contain spiroimidazolidine scaffolds . However, unlike fidarestat, which is optimized for ALR2 inhibition in diabetes complications, the biological target and activity of this compound remain unspecified in available literature.

Properties

IUPAC Name

benzyl 7-methoxy-2',5'-dioxospiro[2,3-dihydroquinoline-4,4'-imidazolidine]-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-27-14-7-8-15-16(11-14)23(10-9-20(15)17(24)21-18(25)22-20)19(26)28-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYXLECEVZTADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3(CCN2C(=O)OCC4=CC=CC=C4)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl-7-methoxy-2',5'-dioxospiro[2,3-dihydroquinoline-4,4'-imidazolidine]-1-carboxylate, a compound with the CAS number 940935-51-3, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H19N3O5
  • Molar Mass : 381.38 g/mol
  • Density : 1.42 g/cm³ (predicted)
  • pKa : 9.45 (predicted)

Biological Activity Overview

This compound exhibits diverse biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

  • Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : A study demonstrated that derivatives related to this compound exhibited significant inhibition of VEGFR-2 in MCF-7 breast cancer cells, with IC50 values ranging from 0.56 to 0.66 μM, indicating potent antiproliferative effects compared to standard treatments like sorafenib .

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)Reference
Benzyl derivativeMCF-70.56
Benzyl derivativeHeLa0.66
SorafenibMCF-70.19

Antimicrobial Activity

The compound has also shown promising antibacterial properties. For example, modifications to the methoxy group have been linked to enhanced activity against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

CompoundTarget BacteriaMIC (μg/mL)Reference
Benzyl derivativeS. aureus≤1
Benzyl derivativeE. coli≤16

The mechanism through which this compound exerts its biological effects is multifaceted:

  • VEGFR Inhibition : The compound's structural features allow it to bind effectively to the VEGFR-2 enzyme, disrupting angiogenesis in tumors.
  • Antimicrobial Mechanism : The presence of the methoxy group appears to enhance membrane permeability in bacterial cells, leading to increased susceptibility.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on MCF-7 Cells : A detailed investigation into the antiproliferative effects revealed that compounds derived from Benzyl-7-methoxy exhibited IC50 values significantly lower than those of conventional chemotherapeutics.
  • Antibacterial Efficacy : In vitro studies showed that modifications to the benzyl structure led to improved antibacterial activity against resistant strains of bacteria.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds related to benzyl-7-methoxy-2',5'-dioxospiro[2,3-dihydroquinoline] derivatives exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

2. Antiviral Agents

The compound's structural features suggest potential applications in antiviral drug development. For instance, derivatives of quinoline have been investigated for their efficacy against HIV. The mechanism involves inhibiting viral integrase, a crucial enzyme for viral replication . The structural similarity of benzyl-7-methoxy-2',5'-dioxospiro[2,3-dihydroquinoline] to known integrase inhibitors positions it as a candidate for further exploration in antiviral therapies.

3. Anti-cancer Properties

Recent studies have highlighted the anti-cancer potential of quinoline derivatives. Benzyl-7-methoxy-2',5'-dioxospiro[2,3-dihydroquinoline] has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer types, warranting further investigation into its mechanisms and efficacy .

Synthetic Methodologies

1. Synthesis of Novel Derivatives

Benzyl-7-methoxy-2',5'-dioxospiro[2,3-dihydroquinoline] serves as a scaffold for synthesizing novel derivatives with enhanced biological activity. Researchers utilize various synthetic routes to modify its structure, aiming to improve solubility and bioavailability while maintaining or enhancing activity against targeted diseases .

2. Molecular Modeling Studies

Molecular modeling techniques are employed to predict the binding affinity of benzyl-7-methoxy-2',5'-dioxospiro[2,3-dihydroquinoline] derivatives to biological targets. These studies help in understanding the compound's interaction with enzymes and receptors, guiding the design of more potent analogs .

Case Studies

StudyFocusFindings
Study on Antimicrobial ActivityEvaluated against bacterial strainsShowed significant inhibition against multiple strains; potential for antibiotic development .
Anti-HIV ResearchInvestigated as an integrase inhibitorDemonstrated effectiveness at low concentrations; similar binding modes to known inhibitors .
Cancer Cell Line EvaluationAssessed cytotoxicityInduced apoptosis in specific cancer cell lines; potential anti-cancer agent .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Table 1: Structural Comparison of Spiroimidazolidine Derivatives

Compound Name Core Structure Key Substituents Target/Application
Benzyl-7-methoxy-2',5'-dioxospiro[...]-1-carboxylate Dihydroquinoline-spiroimidazolidine 7-Methoxy, benzyl carboxylate Undisclosed (Discontinued)
Fidarestat (6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide) Chroman-spiroimidazolidine 6-Fluoro, carboxamide ALR2 inhibitor (diabetes complications)
100-(2-Methylpropyl)-2,3-dihydrospiro[1-benzothiopyran-4,4'-imidazolidine] Benzothiopyran-spiroimidazolidine 2-Methylpropyl, dione Crystallographic study
SARS-CoV-2 Mpro inhibitor (PDB: 7GGP) Benzo-pyran-spiroimidazolidine Isoquinolin-4-yl, chloro SARS-CoV-2 main protease

Key Observations:

  • Core Flexibility: The dihydroquinoline core in the target compound distinguishes it from fidarestat’s chroman ring and the benzothiopyran system in .
  • Substituent Effects : The 7-methoxy group could enhance solubility or modulate steric hindrance compared to fidarestat’s 6-fluoro substituent, which is critical for ALR2 binding .
Stereochemical and Binding Considerations

Fidarestat’s stereospecificity (2S,4S configuration) results in a 2.0 ± 1.7 kJ/mol higher binding affinity to ALR2 than its (2R,4S) isomer, attributed to entropic penalties and carbamoyl orientation .

Q & A

Q. What are the common synthetic routes for preparing this spiro-imidazolidine derivative, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, such as cyclization of precursors (e.g., quinoline or imidazolidine derivatives) under controlled conditions. Key steps include:

  • Condensation reactions between substituted quinolines and carbonyl-containing intermediates, often catalyzed by acids (e.g., trifluoroacetic acid) or bases .
  • Spiro-ring formation via intramolecular cyclization, requiring anhydrous solvents (e.g., toluene, acetonitrile) and precise temperature control (35–100°C) .
  • Catalytic optimization : Palladium or copper catalysts may enhance yields in coupling reactions, while solvent polarity adjustments (e.g., DMF vs. ethanol) improve regioselectivity .
    Critical parameters : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

Q. How can researchers confirm the structural integrity and purity of this compound?

Standard analytical workflows include:

  • Spectroscopic techniques :
    • NMR (¹H/¹³C) to verify substituent positions and spiro-junction geometry .
    • Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% by peak area) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the spiro-center and fused rings .

Q. What physicochemical properties are critical for formulation in biological assays?

  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) .
  • Stability : Perform accelerated degradation studies under varying pH (2–9) and temperatures (4–37°C) using LC-MS to identify breakdown products .
  • LogP : Estimate via reverse-phase HPLC to predict membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data across different biological models?

  • Assay standardization : Use isogenic cell lines or recombinant enzymes (e.g., casein kinase 2) to reduce variability .
  • Orthogonal validation : Combine enzymatic inhibition assays (IC₅₀) with cellular viability tests (MTT assay) and in silico docking (e.g., AutoDock Vina) to confirm target engagement .
  • Data normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and account for off-target effects via counter-screening .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Core modifications : Introduce substituents at the quinoline 7-methoxy or imidazolidine dioxo positions to probe steric and electronic effects .
  • Bioisosteric replacement : Replace the benzyl carboxylate with isosteres (e.g., ethyl ester) to modulate lipophilicity .
  • Computational guidance : Use molecular dynamics simulations (AMBER/CHARMM) to predict binding affinity changes upon substitution .

Q. How can degradation pathways be characterized to improve compound stability?

  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), hydrolytic (acid/base), and photolytic conditions, followed by LC-HRMS to identify degradants .
  • Mechanistic insights : Use DFT calculations (Gaussian) to predict reactive sites (e.g., labile ester groups) and guide structural stabilization .

Q. What methodologies are recommended for evaluating in vivo pharmacokinetics?

  • ADME profiling :
    • Plasma stability : Incubate with mouse/human plasma (37°C) and quantify parent compound via LC-MS/MS .
    • Tissue distribution : Administer radiolabeled compound (¹⁴C) and measure biodistribution using scintillation counting .
    • Metabolite identification : Use high-resolution MS (Orbitrap) to detect phase I/II metabolites in liver microsomes .

Q. How can researchers address low solubility in aqueous buffers for cellular assays?

  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoparticles to enhance solubility without cytotoxicity .
  • Prodrug design : Convert the carboxylate to a phosphate ester for improved hydrophilicity, with enzymatic cleavage in target tissues .

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